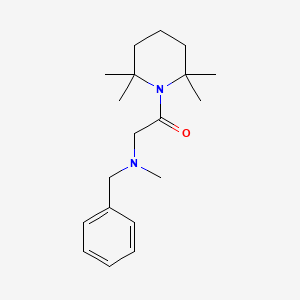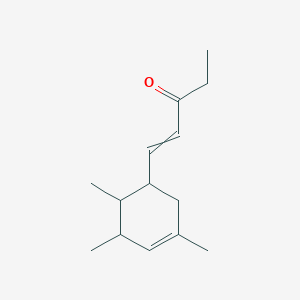
Pirinidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pirinidazole is a compound belonging to the class of 5-nitroimidazoles, which are known for their broad-spectrum activity against protozoans. It is particularly effective against trichomonads, making it a valuable agent in the treatment of protozoal infections . The molecular formula of this compound is C10H10N4O2S, and it has a molecular weight of 250.277 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pirinidazole can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-mercaptoimidazole with 2-chloro-5-nitropyridine under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Pirinidazole undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can also be reduced to a hydroxylamine intermediate, which can further react to form other derivatives.
Substitution: The imidazole ring in this compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Amino derivatives: Formed from the reduction of the nitro group.
Hydroxylamine derivatives: Intermediate products in the reduction process.
Substituted imidazoles: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Pirinidazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on protozoal organisms and its potential use in treating infections.
Medicine: Investigated for its therapeutic potential in treating protozoal infections, particularly those caused by trichomonads.
Wirkmechanismus
Pirinidazole exerts its effects through the reduction of its nitro group by intracellular transport proteins in protozoal organisms. This reduction process generates free radicals that are toxic to the cells, leading to DNA damage and cell death . The primary molecular targets are the DNA and electron-transport proteins of the protozoans, which are disrupted by the free radicals formed during the reduction process .
Vergleich Mit ähnlichen Verbindungen
Pirinidazole is compared with other 5-nitroimidazoles such as Metronidazole, Tinidazole, and Nitrimidazine:
Metronidazole: Similar in structure and mechanism of action but this compound has shown superior efficacy against certain protozoans.
Tinidazole: Also effective against protozoal infections, but this compound has a broader spectrum of activity.
Nitrimidazine: this compound is significantly more effective against trichomonads compared to Nitrimidazine.
Uniqueness: this compound’s broad-spectrum activity and superior efficacy against trichomonads make it a unique and valuable compound in the treatment of protozoal infections .
Eigenschaften
CAS-Nummer |
55432-15-0 |
|---|---|
Molekularformel |
C10H10N4O2S |
Molekulargewicht |
250.28 g/mol |
IUPAC-Name |
2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C10H10N4O2S/c1-13-8(12-6-10(13)14(15)16)7-17-9-4-2-3-5-11-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
IRVDBEMWNQAVEV-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-] |
Kanonische SMILES |
CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-] |
Key on ui other cas no. |
55432-15-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate](/img/structure/B1617547.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1617549.png)










![(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617567.png)
